N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline
Description
Context and Significance of 1,2,4-Oxadiazole (B8745197) Scaffolds in Organic and Medicinal Chemistry
The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a privileged scaffold in the fields of organic and medicinal chemistry. nih.govnih.gov Its prevalence stems from a combination of desirable physicochemical properties and broad-spectrum biological activities. nih.govmdpi.com The stability of the 1,2,4-oxadiazole ring, coupled with its tunable electronic nature, makes it an attractive component in the design of new therapeutic agents. nih.gov
A key feature of the 1,2,4-oxadiazole moiety is its role as a bioisostere for ester and amide groups. acs.org This bioisosteric replacement can lead to improved metabolic stability and modulated target selectivity in drug candidates. nih.gov The ability of the 1,2,4-oxadiazole ring to participate in hydrogen bonding and act as an aromatic linker further enhances its utility in drug design.
The versatility of the 1,2,4-oxadiazole scaffold is underscored by the diverse range of biological activities exhibited by its derivatives. These include antimicrobial, anti-inflammatory, anticancer, antiviral, and central nervous system-related activities. nih.govnih.gov The structural modifications on the oxadiazole ring can significantly influence the pharmacokinetic and pharmacodynamic profiles of a compound, allowing for the fine-tuning of its properties. nih.gov
Overview of Aniline (B41778) Derivatives as Core Chemical Motifs
Aniline, the simplest aromatic amine, and its derivatives are fundamental building blocks in organic synthesis and have a long-standing history in the development of pharmaceuticals and other industrial chemicals. wikipedia.orgnbinno.com The versatility of the aniline structure allows for a wide array of chemical modifications, making it a cornerstone for the synthesis of diverse molecular frameworks. wikipedia.org
Historically, aniline derivatives were among the earliest synthetic drugs, with acetanilide (B955) being a notable example of an early analgesic. nbinno.com A prominent modern example of a pharmaceutical derived from aniline is paracetamol (acetaminophen), a widely used pain reliever and fever reducer. nbinno.com Beyond pharmaceuticals, aniline and its derivatives are crucial intermediates in the production of dyes, polymers, and agrochemicals. wikipedia.org
The reactivity of the amino group and the aromatic ring in aniline allows for a variety of chemical transformations, including alkylation, acylation, and substitution reactions on the ring. slideshare.net This chemical tractability has cemented the position of aniline derivatives as indispensable motifs in the synthesis of complex organic molecules.
Positioning of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline within Contemporary Chemical Research
While specific, in-depth research on this compound is not extensively documented in publicly available literature, its chemical structure firmly places it within a class of compounds that are of significant interest to medicinal chemists. The molecule combines the proven 1,2,4-oxadiazole scaffold with an aniline moiety, suggesting a design strategy aimed at exploring novel biological activities.
The synthesis of analogous structures, such as other 1,2,4-oxadiazole derivatives linked to aniline or related aromatic amines, is a recurring theme in medicinal chemistry research. nih.govmdpi.com These efforts are often directed towards the discovery of new therapeutic agents, with a focus on areas like oncology and infectious diseases. nih.govnih.gov The presence of both a hydrogen bond acceptor (the oxadiazole ring) and a hydrogen bond donor (the aniline N-H group) in this compound suggests its potential to interact with biological targets.
Research Objectives and Scope of Academic Inquiry into the Compound Class
The academic inquiry into compounds like this compound is typically driven by a set of well-defined research objectives. A primary goal is the synthesis of novel derivatives and the exploration of their structure-activity relationships (SAR). nih.gov By systematically modifying the substituents on both the oxadiazole and aniline rings, researchers can probe the structural requirements for a desired biological effect.
A significant area of investigation for this class of compounds is their potential as anticancer agents. nih.gov Research into related 1,2,4-oxadiazole derivatives has shown promising results, with some compounds exhibiting potent antiproliferative activity against various cancer cell lines. nih.gov The exploration of their mechanism of action, such as the induction of apoptosis, is also a key research focus.
Furthermore, the antimicrobial properties of 1,2,4-oxadiazole derivatives are another active area of research. nih.gov The investigation of compounds like this compound for antibacterial and antifungal activity would be a logical extension of existing research in this field. The development of new antimicrobial agents is a critical global health priority, and heterocyclic compounds of this nature represent a promising avenue for discovery.
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8-12-10(14-13-8)7-11-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXYKXATJBOGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1182973-72-3 | |
| Record name | N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N 3 Methyl 1,2,4 Oxadiazol 5 Yl Methyl Aniline and Analogues
Established Synthetic Pathways for 1,2,4-Oxadiazole (B8745197) Ring Formation
The formation of the 1,2,4-oxadiazole ring is a critical step in the synthesis of the target compound and its analogues. Several reliable methods have been developed, each with its own advantages.
Amidoxime-Carboxylic Acid Condensation Routes
A prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime (B1450833) with a carboxylic acid or its derivatives. chim.itacs.orgnih.gov This pathway typically proceeds in a three-step sequence: the formation of an amidoxime from a nitrile, followed by coupling with a carboxylic acid to create an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the final 1,2,4-oxadiazole ring. nih.govacs.org
The initial step, the conversion of a nitrile to an amidoxime, is often achieved by reacting the nitrile with hydroxylamine (B1172632). nih.gov The subsequent coupling of the amidoxime with a carboxylic acid can be facilitated by various coupling reagents. acs.org The final and often most challenging step is the cyclization of the O-acylamidoxime, which can be accomplished under different conditions, including heating. nih.govias.ac.in The choice of reagents and reaction conditions can be optimized to improve yields and purity. For instance, the use of polymer-supported reagents under microwave heating has been shown to be a rapid and efficient alternative to traditional methods. acs.org
A range of solvents and bases can be employed in this process. For example, a superbase medium of MOH/DMSO (where M can be Li, Na, or K) has been effectively used for the condensation of amidoximes and carboxylic acid esters at room temperature. researchgate.net
1,3-Dipolar Cycloaddition Approaches
Another significant strategy for the synthesis of the 1,2,4-oxadiazole core is the 1,3-dipolar cycloaddition reaction. chim.it This method typically involves the reaction of a nitrile oxide with a nitrile. chim.itsctunisie.orgresearchgate.net The nitrile oxide, a 1,3-dipole, reacts with the dipolarophile (the nitrile) in a [3+2] cycloaddition to form the five-membered heterocyclic ring. chim.itsctunisie.org This approach offers a powerful tool for constructing the 1,2,4-oxadiazole scaffold and has been a subject of interest for over a century due to its predictability and efficiency in forming five-membered rings. sctunisie.org
The generation of the nitrile oxide in situ is a common practice to avoid its dimerization. This can be achieved from various precursors, such as oximes, which can be converted to nitrile oxides under specific reaction conditions. sctunisie.org The subsequent cycloaddition with an appropriate nitrile then leads to the desired 3,5-disubstituted 1,2,4-oxadiazole.
One-Pot Synthetic Strategies for Oxadiazole Core
To enhance efficiency and reduce the number of synthetic steps, one-pot strategies for the synthesis of 1,2,4-oxadiazoles have been developed. ias.ac.innih.govrsc.orgrsc.org These methods combine multiple reaction steps into a single procedure without the isolation of intermediates, offering a more streamlined and atom-economical approach. ias.ac.innih.gov
One such strategy involves the reaction of nitriles, aldehydes, and hydroxylamine hydrochloride in the presence of a base. rsc.org In this process, the amidoxime is formed in situ from the nitrile and hydroxylamine, which then reacts with an aldehyde to form a 4,5-dihydro-1,2,4-oxadiazole intermediate. This intermediate is subsequently oxidized by another molecule of the aldehyde to yield the final 1,2,4-oxadiazole. rsc.org
Another notable one-pot approach utilizes graphene oxide (GO) as a metal-free, heterogeneous catalyst. rsc.orgnih.gov GO facilitates the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles with good yields under mild conditions and is easily recoverable. rsc.orgnih.gov This method highlights the growing interest in developing more environmentally benign synthetic protocols. Furthermore, one-pot procedures starting from amidoximes and carboxylic acid esters in a superbasic medium like NaOH/DMSO have also been reported, providing a convenient route to these heterocyclic compounds at room temperature. mdpi.com
Functionalization and Derivatization of the Aniline (B41778) Moiety
Once the core N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl] structure is assembled, the aniline moiety can be further modified to produce a variety of analogues. This functionalization can involve the introduction of substituents onto the phenyl ring or reactions at the nitrogen atom.
Introduction of Substituents on the Phenyl Ring (e.g., sulfonation, nitration)
The aromatic ring of the aniline moiety is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups.
Sulfonation: The sulfonation of anilines can be achieved through reaction with sulfuric acid. This reaction typically leads to the formation of anilinium hydrogen sulfate, which upon heating, rearranges to form sulfanilic acid, with the sulfonyl group predominantly at the para position. byjus.com A one-pot sulfamation and thermal sulfonation reaction has been developed for a range of aniline scaffolds. nih.gov This process can be influenced by thermal control to alter the ortho-para selectivity of the resulting products. nih.govchemrxiv.org Visible light-mediated photoredox catalysis offers a mild method for the sulfonylation of aniline derivatives using sulfinate salts. rsc.org
Nitration: The nitration of aniline can be complex due to the high reactivity of the amino group, which can lead to oxidation and the formation of tarry by-products. stackexchange.comyoutube.com Direct nitration with a mixture of nitric acid and sulfuric acid often results in a significant amount of the meta-substituted product because, in the strongly acidic medium, aniline is protonated to form the anilinium ion, which is a meta-director. byjus.comstackexchange.com To achieve selective para-nitration, the amino group is often protected by acylation before nitration, followed by deprotection. youtube.com The nitration of phenyl-substituted oxadiazoles (B1248032) has also been studied, revealing that the product distribution can be controlled by the choice of nitrating agent. rsc.org
N-Substitution Reactions of Aniline
The nitrogen atom of the aniline group can undergo various substitution reactions to introduce alkyl or other functional groups.
N-alkylation of anilines can be achieved through several methods. One approach involves the reaction with alkyl halides. Another method is the Smiles rearrangement, which allows for the synthesis of N-alkyl anilines from aryl sulfonyl chlorides and alkyl amines under metal-free conditions. acs.org A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has also been reported, proceeding through an imine condensation–isoaromatization pathway. beilstein-journals.org Additionally, N-substituted anilines can be utilized in multi-component reactions to synthesize more complex heterocyclic structures, such as quinolinium salts. researchgate.net
Coupling Reactions for the Formation of the N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline Linkage
The key challenge in synthesizing this compound lies in the efficient formation of the N-C bond. Three primary coupling strategies are prominently employed for this purpose: N-alkylation, reductive amination, and the Mannich reaction.
N-Alkylation: This is a direct and widely used method involving the reaction of aniline with a pre-functionalized oxadiazole. The synthesis typically starts with the preparation of 5-(halomethyl)-3-methyl-1,2,4-oxadiazole. This intermediate is then reacted with aniline in the presence of a base to facilitate the nucleophilic substitution of the halide.
Reaction Scheme:
Step 1: Synthesis of 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole (B72658) from chloroacetyl chloride and acetamidoxime.
Step 2: N-alkylation of aniline with 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole using a base such as potassium carbonate or triethylamine (B128534) in a suitable solvent like acetonitrile (B52724) or DMF.
Reductive Amination: This two-step, one-pot process offers an alternative route that avoids the handling of potentially lachrymatory haloalkylated intermediates. The synthesis commences with the oxidation of 5-methyl-3-methyl-1,2,4-oxadiazole to the corresponding aldehyde, 3-methyl-1,2,4-oxadiazole-5-carbaldehyde (B3310113). This aldehyde then reacts with aniline to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.
Reaction Scheme:
Step 1: Formation of an imine intermediate by reacting 3-methyl-1,2,4-oxadiazole-5-carbaldehyde with aniline, often catalyzed by a weak acid.
Step 2: Reduction of the imine using a suitable reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Mannich Reaction: The Mannich reaction is a three-component condensation reaction that can be adapted for the synthesis of the target molecule. In this approach, a compound with an active hydrogen (in some variations, the oxadiazole itself or a precursor), formaldehyde, and aniline are reacted together. For oxadiazoles, this often involves a pre-formed oxadiazole-thione, which undergoes aminomethylation at the nitrogen atom of the oxadiazole ring. nih.gov
Reaction Scheme:
A mixture of a suitable 3-methyl-1,2,4-oxadiazole precursor, formaldehyde, and aniline are reacted in a suitable solvent, often ethanol, at room temperature. nih.gov
Optimization of Reaction Conditions and Yield Enhancement Strategies
To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential.
For N-alkylation reactions , the choice of base, solvent, and temperature plays a critical role. Stronger bases may lead to side reactions, while weaker bases may result in slow reaction rates. The use of cesium fluoride-celite has been reported as an effective solid base for the N-alkylation of anilines and other nitrogen heterocycles. researchgate.net The solvent should be polar aprotic to facilitate the SN2 reaction. Microwave irradiation has been shown to significantly accelerate N-alkylation reactions, often leading to higher yields in shorter reaction times. researchgate.net
In reductive amination , the pH of the reaction medium is crucial for the initial imine formation. The choice of the reducing agent is also important; sodium triacetoxyborohydride is often preferred due to its mildness and tolerance of a wider range of functional groups.
For the Mannich reaction , controlling the stoichiometry of the reactants is key to preventing the formation of undesired by-products. The reaction is typically carried out under mild conditions, and the yield can often be improved by optimizing the reaction time and temperature.
The following table summarizes key optimization parameters for these synthetic routes:
| Reaction Type | Key Parameters for Optimization | Common Conditions & Reagents | Potential for Yield Enhancement |
| N-Alkylation | Base, Solvent, Temperature, Catalyst | K₂CO₃, CsF-Celite, Acetonitrile, DMF, Room Temp to Reflux | Microwave irradiation, Phase-transfer catalysis |
| Reductive Amination | pH, Reducing Agent, Solvent | NaBH(OAc)₃, NaBH₄, Methanol, Dichloromethane | Use of Lewis acid catalysts to activate the carbonyl group |
| Mannich Reaction | Reactant Stoichiometry, Solvent, Temperature | Ethanol, Room Temperature | Optimization of reaction time and purification method |
Green Chemistry Principles in the Synthesis of Oxadiazole-Aniline Compounds
The application of green chemistry principles is increasingly important in the synthesis of pharmaceutical compounds to minimize environmental impact and improve safety.
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and higher product purity. nih.govunito.it Ultrasound-assisted synthesis is another energy-efficient method that can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.govresearchgate.netnih.gov
Greener Solvents and Catalysts: The use of environmentally benign solvents is a core principle of green chemistry. Water, ionic liquids, and deep eutectic solvents are being explored as alternatives to volatile organic compounds (VOCs). rsc.org For N-alkylation reactions, catalyst-free conditions or the use of reusable heterogeneous catalysts can significantly improve the greenness of the process. organic-chemistry.org The "hydrogen borrowing" strategy, where an alcohol serves as the alkylating agent with water as the only byproduct, represents a highly atom-economical and green approach to N-alkylation. rsc.orgacs.org
Atom Economy: Synthetic routes with high atom economy are preferred as they generate less waste. One-pot reactions, such as reductive amination, are advantageous in this regard as they reduce the number of work-up and purification steps.
The following table highlights the application of green chemistry principles in the synthesis of oxadiazole-aniline compounds:
| Green Chemistry Principle | Application in Oxadiazole-Aniline Synthesis | Examples & Benefits |
| Alternative Energy Sources | Microwave Irradiation, Ultrasound | Reduced reaction times, higher yields, less energy consumption. nih.govnih.gov |
| Safer Solvents & Reagents | Water, Ionic Liquids, Deep Eutectic Solvents | Reduced use of volatile and toxic organic solvents. rsc.org |
| Catalysis | Heterogeneous Catalysts, Catalyst-Free Conditions | Easy catalyst recovery and reuse, reduced waste. organic-chemistry.org |
| Atom Economy | One-Pot Reactions, Hydrogen Borrowing | Minimized waste, increased efficiency. rsc.org |
By implementing these synthetic strategies and adhering to the principles of green chemistry, the production of this compound and its analogues can be achieved in an efficient, sustainable, and environmentally responsible manner.
Chemical Reactivity and Transformation Studies of N 3 Methyl 1,2,4 Oxadiazol 5 Yl Methyl Aniline
Electrophilic and Nucleophilic Reactions of the 1,2,4-Oxadiazole (B8745197) Ring
The 1,2,4-oxadiazole ring is a multifunctional heterocycle characterized by distinct regions of electrophilicity and nucleophilicity that dictate its reaction patterns. chim.it The ring itself is considered electron-deficient due to the presence of two pyridine-like nitrogen atoms, which lowers the electron density at the ring's carbon atoms. researchgate.netchemicalbook.com This inherent electronic nature makes nucleophilic attacks on the ring carbons more common than electrophilic substitutions. chim.it
Nucleophilic Reactions: The carbon atoms of the 1,2,4-oxadiazole ring, C3 and C5, exhibit electrophilic character, making them susceptible to attack by nucleophiles. chim.it The presence of electron-withdrawing substituents can further enhance the electrophilicity of these positions. Nucleophilic aromatic substitution (SNAr) is a known reaction pathway, particularly for oxadiazoles (B1248032) bearing a good leaving group, such as a halogen. For instance, 3-chloro-1,2,4-oxadiazoles have been shown to react with various nucleophiles, including allylamine. nih.gov
Electrophilic Reactions: Direct electrophilic substitution on the carbon atoms of the 1,2,4-oxadiazole ring is generally difficult. chemicalbook.comrroij.com The low electron density at these positions, a consequence of the electron-withdrawing nature of the ring nitrogens, deactivates the ring toward electrophiles. rroij.com However, the nitrogen atoms can participate in electrophilic reactions. The N(4) nitrogen is considered to have a nucleophilic, pyridine-like character and can be attacked by electrophiles, such as protons in superacids. nih.govacs.org Electrophilic attack at this nitrogen is more likely if the ring is substituted with electron-releasing groups. rroij.com
| Ring Position | Dominant Character | Typical Reactions | Notes |
|---|---|---|---|
| C3 and C5 | Electrophilic | Nucleophilic Addition, Nucleophilic Aromatic Substitution (SNAr) | Susceptibility to attack is a key factor in ANRORC rearrangements. chim.itresearchgate.net |
| N4 | Nucleophilic / Weakly Basic | Protonation, Alkylation | Site of protonation in superacids. nih.gov |
| N2 | Ambiphilic / Electrophilic | Internal Nucleophilic Attack | Key electrophilic center in Boulton-Katritzky rearrangements. chim.it |
Reactions of the Aniline (B41778) Moiety (e.g., oxidation, reduction, substitution, diazo-coupling)
The aniline portion of the molecule is characterized by the secondary amino group attached to the benzene (B151609) ring. This group strongly influences the reactivity of the aromatic ring, primarily through its electron-donating nature.
Oxidation: N-alkylanilines are susceptible to oxidation through various methods. Anodic oxidation can lead to coupling reactions, forming substituted benzidines (tail-to-tail coupling) and diphenylamines (head-to-tail coupling), with the product distribution being dependent on reaction conditions. acs.orgresearchgate.net Chemical oxidation with reagents like dichromate has also been studied. nih.gov In biological systems, microsomal N- and C-oxidation of related N-benzylanilines has been observed, leading to metabolites such as aryl nitrones and N-hydroxy derivatives through N-oxidation, as well as N-debenzylation products. libretexts.org
Electrophilic Aromatic Substitution: The N-alkylamino group is a powerful activating, ortho-, para-directing substituent for electrophilic aromatic substitution. byjus.comlibretexts.orgallen.in This high degree of activation can often make reactions difficult to control.
Halogenation: The reaction of aniline with bromine water is rapid and typically results in the formation of a 2,4,6-tribromoaniline (B120722) precipitate, as it is challenging to stop the reaction at the monosubstitution stage. byjus.comallen.inlibretexts.org Due to the high nucleophilic character of the ring, iodination can be accomplished using reagents like iodine or iodine chloride (ICl). byjus.comchemistrysteps.com
Nitration: Direct nitration of anilines with a mixture of concentrated nitric and sulfuric acids is complicated. The strongly acidic conditions lead to the protonation of the amino group, forming an anilinium ion. This protonated group is deactivating and meta-directing, resulting in a significant yield of the meta-nitro product alongside oxidative decomposition. libretexts.orgwikipedia.org To achieve selective para-substitution, the amino group is typically protected via acetylation. The resulting acetanilide (B955) is less strongly activating, allowing for controlled nitration. byjus.comchemistrysteps.com
Sulfonation: Treatment of aniline with concentrated sulfuric acid yields anilinium hydrogen sulfate. Upon heating, this intermediate rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid). libretexts.org
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with anilines. byjus.comallen.in The amino group acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl3), forming a deactivating complex that prevents the desired electrophilic substitution. allen.inwikipedia.org
Diazo-Coupling: While the secondary amine in N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline cannot be directly diazotized, the aniline ring itself can act as a coupling partner for a diazonium salt. The activated aromatic ring can undergo electrophilic aromatic substitution with an aryldiazonium cation to form a colored azo compound. slideshare.netstackexchange.com The coupling typically occurs at the para position. slideshare.net With secondary anilines, there can be competition between C-coupling at the aromatic ring and N-coupling at the nitrogen atom to form a triazene. researchgate.net N-coupling is often under kinetic control, while the C-coupled product is usually more thermodynamically stable. researchgate.net
| Reaction | Reagents | Typical Outcome for N-Alkylanilines | Controlling Factors / Notes |
|---|---|---|---|
| Halogenation (Bromination) | Br2/H2O | Polysubstitution (2,4,6-tribromo product) allen.in | Reaction is difficult to control due to high ring activation. byjus.com |
| Nitration | Conc. HNO3, Conc. H2SO4 | Mixture of ortho, para, and meta products; significant oxidation libretexts.orgwikipedia.org | Protonation of the amine forms a meta-directing anilinium ion. wikipedia.org |
| Sulfonation | Conc. H2SO4, heat | p-substituted sulfonic acid (sulfanilic acid analogue) libretexts.org | Reaction proceeds via an anilinium salt intermediate. libretexts.org |
| Friedel-Crafts Acylation/Alkylation | RCOCl/AlCl3 or RCl/AlCl3 | No reaction | The amine group forms a complex with the Lewis acid catalyst. byjus.comallen.in |
| Azo Coupling | ArN2+Cl- | Para-substituted azo compound (C-coupling) or Triazene (N-coupling) researchgate.net | C-coupling is thermodynamically favored; N-coupling is kinetically favored. researchgate.net |
Ring-Opening and Rearrangement Reactions of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole core is susceptible to a variety of ring-opening and rearrangement reactions, which are often driven by the inherent instability of the N-O bond and the relatively low aromaticity of the ring. chim.itresearchgate.net These transformations typically result in the formation of more stable heterocyclic systems. researchgate.net
ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) Rearrangement: This is a significant pathway for the transformation of 1,2,4-oxadiazoles. The mechanism involves an initial nucleophilic attack on an electrophilic carbon of the ring, which induces ring opening. The resulting open-chain intermediate then undergoes cyclization to form a new ring system. chim.itresearchgate.net For example, the reaction of certain 1,2,4-oxadiazoles with hydrazine (B178648) can yield 3-amino-1,2,4-triazoles through a reductive ANRORC pathway. acs.org
Boulton-Katritzky Rearrangement (BKR): This is a widely studied thermal rearrangement of 1,2,4-oxadiazoles that possess a three-atom side chain with a terminal nucleophilic atom. chim.itrsc.org The reaction is classified as an internal nucleophilic substitution, where the nucleophilic atom of the side chain attacks the N(2) position of the oxadiazole ring, causing the cleavage of the weak O-N bond. chim.itrsc.org This process is irreversible when the attacking atom is not oxygen, as it leads to the formation of more stable bonds (e.g., N-N, C-N). rsc.org For instance, N-1,2,4-oxadiazol-3-yl-hydrazones have been shown to rearrange into 1,2,4-triazole (B32235) derivatives. acs.orgrsc.org
Photochemical Rearrangements: Upon UV irradiation, the labile O-N bond in the 1,2,4-oxadiazole ring can cleave, generating reactive intermediates. chim.itnih.gov These intermediates can then undergo intramolecular rearrangements to yield various products, including isomeric 1,3,4-oxadiazoles or regioisomeric 1,2,4-oxadiazoles, depending on the substituents and reaction conditions. chim.itnih.gov
Stability and Degradation Pathways in Diverse Chemical Environments
The stability of this compound is highly dependent on the chemical environment, particularly pH. Studies on structurally related 1,2,4-oxadiazole derivatives provide insight into its likely degradation pathways.
pH-Dependent Stability: The 1,2,4-oxadiazole ring exhibits pH-dependent stability. Research on a complex 1,2,4-oxadiazole derivative, BMS-708163, demonstrated that the compound had maximum stability within a pH range of 3 to 5. Both more acidic and more alkaline conditions led to increased rates of degradation.
Acid-Catalyzed Degradation: In strongly acidic environments (low pH), the degradation pathway can be initiated by the protonation of the N-4 atom of the oxadiazole ring. This protonation activates the C5 carbon, making it more susceptible to nucleophilic attack by water. The subsequent ring-opening leads to the formation of degradation products, such as an aryl nitrile. However, the stability can be substituent-dependent, as 3,5-diphenyl-1,2,4-oxadiazole (B189376) is known to be stable under acid hydrolysis conditions.
Base-Catalyzed Degradation: Under basic conditions (high pH), the degradation mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic C5 carbon. This generates an anionic intermediate with the negative charge on the N-4 atom. In the presence of a proton source, such as water, this intermediate undergoes ring cleavage. It has been noted that in the absence of a proton donor (e.g., in a dry aprotic solvent), the anionic intermediate may revert to the starting material, rendering the compound stable under such conditions. Monosubstituted 1,2,4-oxadiazoles are reported to be particularly prone to ring-opening to form nitriles under thermal and basic conditions. researchgate.net
The primary point of instability in the 1,2,4-oxadiazole ring is the weak O-N bond, which is susceptible to reductive cleavage. chim.it This inherent weakness is a critical factor in the various degradation and rearrangement pathways observed for this class of compounds.
Therefore, it is not possible to provide the detailed article focusing on the advanced spectroscopic characterization and structural elucidation of this compound with the required level of scientific accuracy and adherence to the strict outline provided. Generating such an article without experimental data would involve speculation and would not meet the criteria of being based on detailed research findings.
While spectroscopic data for structurally similar compounds, such as other oxadiazole derivatives or N-substituted anilines, are available, presenting this information would deviate from the explicit instruction to focus solely on "this compound".
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline and to study its structural integrity by analyzing its fragmentation pattern upon ionization. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
The calculated molecular weight for this compound (Molecular Formula: C₁₀H₁₁N₃O) is 189.0902 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 189.
The fragmentation pattern provides valuable structural information. The bond between the methylene (B1212753) group and the aniline (B41778) nitrogen, as well as the bond between the methylene group and the oxadiazole ring, are likely points of initial cleavage. The fragmentation of related oxadiazole structures often involves the cleavage of bonds adjacent to the heterocyclic ring system. researchgate.netresearchgate.net A plausible fragmentation pathway for this compound would involve several key fragment ions.
Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound
| m/z (amu) | Postulated Fragment Ion | Structural Formula of Fragment |
| 189 | Molecular Ion [M]⁺ | [C₁₀H₁₁N₃O]⁺ |
| 106 | [Anilinomethyl]⁺ cation | [C₆H₅NHCH₂]⁺ |
| 98 | [3-methyl-1,2,4-oxadiazol-5-yl-methyl] radical cation | [C₄H₅N₂O]⁺ |
| 93 | Aniline radical cation | [C₆H₅NH₂]⁺ |
| 83 | [3-methyl-1,2,4-oxadiazole]⁺ cation | [C₃H₃N₂O]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
The analysis of these fragments allows for the reconstruction of the original molecular structure, confirming the presence of the aniline, methyl-oxadiazole, and methylene linker moieties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to be dominated by the electronic transitions within its two primary chromophores: the aniline ring and the 3-methyl-1,2,4-oxadiazole ring.
The aniline moiety typically exhibits strong absorptions corresponding to π → π* transitions within the benzene (B151609) ring. nist.gov Similarly, the 1,2,4-oxadiazole (B8745197) ring, being a heteroaromatic system, also possesses π-electrons and can undergo π → π* transitions. researchgate.net
A key structural feature of this molecule is the methylene (-CH₂) bridge, which separates the aniline and oxadiazole ring systems. This saturated linker disrupts the π-conjugation between the two aromatic rings. mdpi.com Consequently, the UV-Vis spectrum is anticipated to be a superposition of the spectra of the individual chromophores rather than showing the significant bathochromic (red) shift that would be expected from an extended, continuous conjugated system.
Table 2: Expected UV-Vis Absorption Data and Electronic Transitions
| Chromophore | Expected λₘₐₓ (nm) Range | Type of Electronic Transition |
| Aniline Moiety | 230-250 | π → π* (Benzene Ring) |
| Aniline Moiety | 280-300 | π → π* (Benzene Ring) |
| 3-methyl-1,2,4-oxadiazole Moiety | 210-230 | π → π* (Heterocyclic Ring) |
The absence of significant absorption in the longer wavelength visible region confirms the lack of extended conjugation and is consistent with the insulating nature of the methylene spacer.
X-ray Crystallography for Solid-State Structure and Conformational Analysis
The analysis would reveal the planarity of the aniline and oxadiazole rings. A crucial aspect of the conformational analysis is the determination of the torsion angles that define the spatial relationship between these two rings. mdpi.comosti.gov The flexibility of the molecule is primarily due to the rotation around the single bonds of the methylene bridge. The dihedral angle between the plane of the aniline ring and the plane of the 1,2,4-oxadiazole ring would be a key parameter derived from the crystal structure. In similar structures, these angles can vary significantly, indicating conformational flexibility. nih.gov
In the crystal lattice, intermolecular interactions such as hydrogen bonding (if applicable) and π–π stacking interactions would dictate the crystal packing. nih.govmdpi.com
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| β (°) | 90 - 110 |
| Z (molecules per unit cell) | 4 |
| Key Dihedral Angle (Aniline Ring Plane – Oxadiazole Ring Plane) | 40 - 90° |
This crystallographic data would provide an unambiguous confirmation of the molecular connectivity and a detailed picture of its preferred conformation in the solid state.
Theoretical and Computational Chemistry Investigations
Global Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Softness)
Global reactivity descriptors are fundamental in conceptual DFT and provide a quantitative measure of a molecule's stability and reactivity. Key descriptors include electronegativity (χ), which measures the tendency of a molecule to attract electrons; chemical hardness (η), which quantifies the resistance to change in electron distribution; and its inverse, chemical softness (S), which indicates the ease of modifying the electron cloud. ias.ac.in These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
A large HOMO-LUMO energy gap generally correlates with high chemical hardness and low reactivity, indicating greater kinetic stability. mdpi.com In contrast, a small energy gap suggests higher reactivity and lower stability. For oxadiazole derivatives, these descriptors are influenced by the nature and position of substituents on the heterocyclic and phenyl rings.
Computational studies on various 1,3,4-oxadiazole (B1194373) derivatives have been performed to calculate these reactivity descriptors. mdpi.com For instance, a study on a series of 1,3,4-oxadiazole amide derivatives calculated their chemical hardness to be in a similar range, suggesting comparable reactivity potentials. mdpi.com Another DFT study on pyrazolyl quinolinone derivatives also explored these global reactivity parameters to understand the effect of different substituents. ekb.eg
While data for N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline is not specifically reported, a DFT analysis would likely reveal it to be a moderately reactive molecule. The presence of the electron-donating aniline (B41778) group and the electron-withdrawing oxadiazole ring would influence its electronic properties. The following table presents representative global reactivity descriptor data for other heterocyclic compounds from computational studies to provide a comparative context.
Table 1. Calculated Global Reactivity Descriptors for Representative Heterocyclic Compounds (Data from analogous studies for comparative purposes).
| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Global Softness (S) (eV⁻¹) | Reference |
|---|---|---|---|---|
| Pyrazolyl Quinolinone Derivative 1 | -3.83 | 2.41 | 0.207 | ekb.eg |
| Pyrazolyl Quinolinone Derivative 2 | -3.95 | 2.18 | 0.229 | ekb.eg |
| 1,3,4-Oxadiazole Derivative 7j | -0.115 | 0.115 | 4.348 | mdpi.com |
| 1,3,4-Oxadiazole Derivative 7b | -0.125 | 0.115 | 4.348 | mdpi.com |
Disclaimer: The data in this table is for structurally related or representative heterocyclic compounds and not for this compound. It is presented to illustrate the typical range of these values as determined by computational methods.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical switching and data storage. ias.ac.in Organic molecules, particularly those with donor-π-acceptor (D-π-A) architectures, can exhibit significant NLO responses. The key parameters characterizing NLO properties are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).
In this compound, the aniline moiety can act as an electron donor, while the 1,2,4-oxadiazole (B8745197) ring can function as an electron-accepting part of the π-conjugated system. This intramolecular charge transfer is a key factor for high NLO activity. Computational methods, such as DFT, are frequently used to predict the NLO properties of novel organic compounds.
Theoretical studies on various substituted anilines and oxadiazole derivatives have demonstrated their potential as NLO materials. mq.edu.audntb.gov.ua For example, research on substituted anilines has shown that the first-order hyperpolarizability increases with stronger donor and acceptor groups and extended conjugation length. mq.edu.au Similarly, computational investigations of 1,3,4-oxadiazole derivatives have been conducted to evaluate their NLO response, with some showing hyperpolarizability values that suggest potential for NLO applications. researchgate.netresearchgate.net
A DFT study on novel pyrazolyl quinolinone derivatives calculated their NLO parameters and compared them with the standard NLO material, p-Nitroaniline (PNA), revealing that the designed compounds have promising optical properties. ekb.eg Although no experimental or theoretical NLO data exists specifically for this compound, based on its structure, it is plausible that it would exhibit NLO behavior. The following table shows calculated NLO properties for some related organic molecules to provide a comparative framework.
Table 2. Calculated Non-Linear Optical Properties for Representative Organic Molecules (Data from analogous studies for comparative purposes).
| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) | Reference |
|---|---|---|---|---|
| p-Nitroaniline (PNA) | 7.83 | 85.25 | 1933.19 | ekb.eg |
| Pyrazolyl Quinolinone Derivative 1 | 4.61 | 277.63 | 1134.18 | ekb.eg |
| Pyrazolyl Quinolinone Derivative 2 | 8.72 | 281.82 | 1018.89 | ekb.eg |
| 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole | - | - | 5503.52 x 10⁻³³ esu | researchgate.net |
Disclaimer: The data in this table is for structurally related compounds or standard reference materials and not for this compound. It is presented to illustrate the typical range of these values as determined by computational methods.
Structure Activity Relationships Sar and Mechanistic Chemical Biology
Correlating Structural Modulations of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline Derivatives with Biological Interaction Profiles
The biological interaction profile of this compound derivatives, including enzyme inhibition and receptor binding, is highly sensitive to structural alterations. The core scaffold, consisting of a 3-methyl-1,2,4-oxadiazole ring linked to an aniline (B41778) moiety via a methylene (B1212753) bridge, provides a template that can be systematically modified to probe and optimize these interactions.
Research into various 1,2,4-oxadiazole-containing compounds has demonstrated their potential to inhibit a range of enzymes. For instance, derivatives have been identified as inhibitors of kinases, such as Glycogen Synthase Kinase-3β (GSK-3β), and enzymes involved in inflammatory pathways. nih.gov The inhibitory activity is often contingent on the nature and position of substituents on the aromatic rings.
To illustrate the impact of structural modifications, consider the following hypothetical data table, which represents typical SAR findings in medicinal chemistry research.
| Derivative | Aniline Substitution | Oxadiazole Substitution | Enzyme Inhibition (IC50, µM) | Receptor Binding (Ki, nM) |
| 1 | H | 3-methyl | > 100 | > 1000 |
| 2 | 4-Chloro | 3-methyl | 15.2 | 250 |
| 3 | 3,4-Dichloro | 3-methyl | 5.8 | 85 |
| 4 | 4-Methoxy | 3-methyl | 45.7 | 600 |
| 5 | H | 3-trifluoromethyl | 25.1 | 450 |
This is an illustrative table based on general principles of medicinal chemistry and does not represent actual experimental data for the named compound.
Role of the 1,2,4-Oxadiazole (B8745197) Ring in Molecular Recognition and Mechanistic Biological Activity
The 1,2,4-oxadiazole ring is not merely a passive linker within the this compound scaffold; it plays an active and crucial role in molecular recognition and the underlying mechanisms of biological activity. This five-membered heterocycle possesses a unique combination of electronic and steric properties that contribute to its function as a key pharmacophoric element.
One of the primary roles of the 1,2,4-oxadiazole ring is to act as a bioisostere for other functional groups, such as esters and amides. This substitution can enhance metabolic stability and improve pharmacokinetic properties without compromising the necessary interactions with biological targets. The nitrogen and oxygen atoms within the ring are capable of participating in hydrogen bonding, which is a fundamental interaction for ligand-receptor binding. The electron-rich nature of the ring can also lead to favorable dipole-dipole and π-stacking interactions with amino acid residues in the active site of an enzyme or the binding pocket of a receptor.
Mechanistically, the rigid and planar nature of the 1,2,4-oxadiazole ring helps to orient the appended aniline and methyl groups in a defined spatial arrangement. This conformational constraint is critical for presenting the key interacting moieties to the biological target in an optimal geometry for binding, thereby contributing to the compound's potency and selectivity.
Influence of Aniline Substitution Patterns on Mechanistic Potency and Selectivity
The aniline ring of the this compound scaffold provides a versatile platform for structural modification, and the substitution pattern on this ring has a profound impact on the compound's mechanistic potency and selectivity. By introducing various substituents at different positions (ortho, meta, and para), it is possible to fine-tune the electronic and steric properties of the molecule, thereby modulating its interaction with specific biological targets.
The nature of the substituent on the aniline ring can significantly alter the compound's lipophilicity, which in turn affects its ability to cross cell membranes and access the target site. For instance, the introduction of halogen atoms, such as chlorine or fluorine, can increase lipophilicity and potentially enhance binding through halogen bonding interactions. Conversely, the addition of polar groups, like hydroxyl or methoxy, can increase hydrophilicity and may form specific hydrogen bonds with the target.
In Silico Approaches to Binding Prediction and Target Identification
In modern drug discovery, in silico methods, such as molecular docking, play a vital role in predicting the binding modes of small molecules to their biological targets and in identifying potential new targets. researchgate.netuomisan.edu.iq For this compound derivatives, these computational approaches provide valuable insights into the molecular basis of their activity and guide the design of new analogs with improved properties.
Molecular docking simulations can predict the preferred orientation of a ligand within the binding site of a protein. semanticscholar.org This allows for the visualization of key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and the amino acid residues of the target. By analyzing these interactions, researchers can understand why certain structural modifications lead to increased or decreased activity. For example, a docking study might reveal that a specific substituent on the aniline ring forms a crucial hydrogen bond with a particular residue in the active site, thus explaining its higher potency.
Furthermore, in silico methods can be used for virtual screening of large compound libraries to identify new potential targets for a given molecule. By docking a molecule like this compound against a panel of known protein structures, it is possible to identify proteins to which it binds with high affinity. These predictions can then be validated experimentally, potentially uncovering novel therapeutic applications for the compound. The use of computational tools significantly accelerates the drug discovery process by prioritizing the synthesis and testing of compounds with the highest likelihood of success.
Advanced Applications in Chemical Research
Building Block for the Synthesis of Complex Heterocyclic Architectures
The structural framework of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline makes it a valuable building block for the synthesis of more elaborate heterocyclic structures. The 1,2,4-oxadiazole (B8745197) core is a stable heterocycle that can be incorporated into larger, more complex molecules. heteroletters.org The presence of the aniline (B41778) group provides a reactive site for a multitude of organic transformations.
Researchers have demonstrated that the electron-withdrawing nature of the 1,2,4-oxadiazole ring plays a crucial role in guiding synthetic pathways. For instance, 1,2,4-oxadiazol-5-yl substituted 1,3-diketones have been successfully used in one-pot, three-component reactions to synthesize substituted meta-hetarylanilines. nih.govbeilstein-journals.org This type of reaction, known as benzannulation, allows for the construction of complex aromatic systems. nih.gov The aniline moiety in the target compound can undergo reactions such as N-alkylation, acylation, and various coupling reactions, allowing for its integration into diverse molecular architectures.
The methylene (B1212753) bridge connecting the aniline and oxadiazole rings offers conformational flexibility, which can be an important design element in the synthesis of molecules with specific three-dimensional shapes, a critical factor in areas like drug design and catalysis. The combination of the stable oxadiazole ring and the reactive aniline group within a single molecule provides a dual functionality that synthetic chemists can exploit to build intricate molecular frameworks.
Application in Materials Science (e.g., fluorescent dyes, OLEDs, sensors)
The field of materials science has seen a surge in the use of oxadiazole derivatives due to their unique electronic and photophysical properties. These compounds are known for their thermal and chemical stability, which is a critical requirement for materials used in electronic devices. fishersci.no The 1,2,4-oxadiazole ring is electron-deficient, making it an excellent component in donor-acceptor (D-A) type molecules, which are fundamental to the design of many advanced materials.
In the context of this compound, the aniline group can act as an electron donor, while the oxadiazole ring functions as an electron acceptor. This intramolecular charge transfer character is a key feature for applications in:
Fluorescent Dyes: Molecules with donor-acceptor structures often exhibit strong fluorescence. By modifying the substituents on either the aniline or the oxadiazole ring, the absorption and emission wavelengths can be precisely controlled, leading to the development of novel fluorescent dyes for various imaging and sensing applications. New fluorescent dyes containing assembled azolo[5,1-c] nih.govbeilstein-journals.orgchemazone.comtriazine cores and isoxazole (B147169) rings have been synthesized, demonstrating emission maxima in the blue-green region of the spectrum. mdpi.com
Below is a table summarizing the photophysical properties of some newly synthesized fluorescent dyes containing related heterocyclic cores.
| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (%) |
| Dye 1 | 380 | 433 | 53 | 10.5 |
| Dye 2 | 395 | 450 | 55 | 25.1 |
| Dye 3 | 410 | 487 | 77 | 33.3 |
This table is illustrative of typical data for novel fluorescent dyes based on heterocyclic compounds and is derived from findings on related structures. mdpi.com
Development of Analytical Reagents and Probes
The potential for fluorescence in donor-acceptor molecules like this compound also makes it a promising candidate for the development of analytical reagents and probes. Fluorescent chemosensors are powerful tools for detecting and quantifying various analytes, including metal ions and nitroaromatic compounds, which are often components of explosives.
The design of such probes often relies on a "turn-off" or "turn-on" fluorescence mechanism. For example, azaheterocycle-based bolaamphiphiles containing oxadiazole and triazole rings have been shown to be effective fluorescent chemosensors for electron-deficient species like 2,4-dinitrotoluene (B133949) (DNT), 2,4,6-trinitrotoluene (B92697) (TNT), and mercury ions (Hg²⁺). mdpi.com The interaction of the analyte with the sensor molecule leads to a quenching ("turn-off") of its fluorescence, allowing for sensitive detection.
The aniline nitrogen and the nitrogen atoms of the oxadiazole ring in this compound could potentially act as binding sites for metal ions. Upon coordination with a metal, the electronic properties of the molecule would be altered, likely leading to a change in its fluorescence emission. This property could be harnessed to create selective sensors for specific metal ions. Similarly, the electron-rich aniline ring could interact with electron-deficient nitroaromatic compounds, making it a candidate for the development of sensors for explosives.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Strategies for Enhanced Sustainability and Selectivity
The future synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline and its derivatives will likely pivot towards greener and more efficient methodologies. Traditional syntheses of 1,2,4-oxadiazoles often rely on multi-step procedures involving amidoximes and activated carboxylic acids or their derivatives. researchgate.net Emerging research, however, points toward more sustainable alternatives.
One-pot synthetic procedures are gaining traction for their ability to reduce reaction time, minimize waste, and simplify purification. nih.gov For instance, methods using superbase mediums like NaOH/DMSO at room temperature have been developed for 3,5-disubstituted-1,2,4-oxadiazoles, which could be adapted for the target molecule. nih.gov Another promising approach involves the use of gem-dibromomethylarenes reacting with amidoximes, offering excellent yields. researchgate.net The application of these efficient, one-pot strategies could significantly streamline the production of this compound.
Furthermore, the principles of green chemistry are expected to be integrated, potentially utilizing metal-free catalysts or employing more environmentally benign solvents. The development of continuous flow synthesis methodologies also presents a significant opportunity for the scalable and controlled production of 1,2,4-oxadiazole (B8745197) libraries, enhancing both safety and efficiency. rsc.org
| Synthetic Strategy | Key Advantages | Potential Application to Target Compound |
| One-Pot Synthesis | Reduced reaction time, simplified purification, lower waste generation. nih.gov | Direct coupling of an aniline (B41778) derivative with a suitable 3-methyl-1,2,4-oxadiazole precursor in a single step. |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. rsc.org | Automated and continuous production for library synthesis and process optimization. |
| Green Chemistry Approaches | Use of non-toxic catalysts and solvents, improved energy efficiency. | Employing biodegradable solvents or catalyst-free conditions to reduce environmental impact. |
Advanced Computational Modeling for Predictive Design and Reaction Pathway Analysis
Computational chemistry is poised to play a crucial role in accelerating the discovery and optimization of this compound derivatives. Techniques such as Density Functional Theory (DFT) can be employed to investigate the electronic structure and reactivity of the molecule, offering insights into its stability and potential reaction pathways. mdpi.com
Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling represents a powerful tool for predicting the biological activity of new analogues. diva-portal.orgresearchgate.net By building a computational model based on a set of known active and inactive compounds, researchers can virtually screen new designs of this compound derivatives to prioritize those with the highest predicted potency. researchgate.net This approach significantly reduces the time and cost associated with synthesizing and testing large numbers of compounds.
Molecular docking simulations can further elucidate how these molecules might interact with specific biological targets, such as enzymes or receptors. mdpi.comnih.gov These simulations can predict plausible binding modes and help rationalize structure-activity relationships, guiding the design of more potent and selective compounds. nih.gov Computational studies can also be used to analyze and predict the outcomes of chemical reactions, such as photochemical isomerizations of the oxadiazole ring. ingentaconnect.comresearchgate.net
Discovery of New Chemical Reactivity Profiles and Transformations
The 1,2,4-oxadiazole ring is not merely a stable scaffold but possesses a unique reactivity profile that can be exploited for further chemical transformations. chim.it Due to its relatively low aromaticity and a weak O-N bond, the ring is susceptible to rearrangements under thermal or photochemical conditions. researchgate.netosi.lv
A key area for future exploration is the Boulton-Katritzky Rearrangement (BKR), a well-documented thermal rearrangement of 1,2,4-oxadiazoles that can lead to the formation of other heterocyclic systems like 1,2,3-triazoles or imidazoles. chim.it Investigating the BKR of this compound could unveil novel molecular skeletons with potentially distinct biological activities. Other known transformations include photochemical rearrangements and ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) reactions. chim.itosi.lv
Beyond the ring itself, the aniline moiety and the methylene (B1212753) bridge offer sites for further functionalization. Research could focus on electrophilic aromatic substitution on the aniline ring or transformations of the N-methyl group to introduce additional diversity and modulate the compound's properties. Additionally, exploring the reactivity of substituents on the oxadiazole ring, such as the hydroarylation of acetylenic derivatives, could lead to novel structures. nih.gov
| Reaction Type | Description | Potential Outcome for Target Compound |
| Boulton-Katritzky Rearrangement | Thermal rearrangement involving internal nucleophilic substitution. chim.it | Transformation into novel heterocyclic systems. |
| Photochemical Rearrangement | Isomerization or ring transformation induced by light. chim.itingentaconnect.com | Access to regioisomeric 1,2,4-oxadiazoles or other heterocyclic structures. |
| ANRORC Rearrangement | Nucleophilic addition followed by ring opening and closure. chim.it | Synthesis of complex heterocyclic structures. |
| Side-Chain Functionalization | Chemical modification of the aniline or methylene groups. | Introduction of diverse substituents to modulate physicochemical and biological properties. |
Deeper Elucidation of Mechanistic Biological Interactions at the Molecular Level
The 1,2,4-oxadiazole ring is frequently employed in medicinal chemistry as a bioisostere for amide and ester groups. dntb.gov.uascispace.comresearchgate.net This is due to its similar size, geometry, and ability to participate in hydrogen bonding, while offering improved metabolic stability due to its resistance to hydrolysis. dntb.gov.uaresearchgate.net Future research should focus on a deeper understanding of how the this compound scaffold interacts with biological targets at a molecular level.
Identifying specific protein targets is a critical first step. This can be achieved through techniques like affinity chromatography, proteomics, or computational target prediction. Once targets are identified, biophysical methods such as X-ray crystallography or cryo-electron microscopy can provide high-resolution structural information of the compound bound to its target. This structural data is invaluable for understanding the precise molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that govern binding affinity and selectivity. researchgate.net
Furthermore, structure-activity relationship (SAR) studies, guided by the synthesis of a focused library of analogues, will be crucial to map the key structural features required for biological activity. nih.gov This knowledge will enable the rational design of next-generation compounds with enhanced potency and improved pharmacokinetic profiles. nih.govnih.govopenrepository.com
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The exploration of the chemical and biological space around this compound can be significantly accelerated by integrating automated synthesis with high-throughput experimentation (HTE). Automated synthesis platforms, including those based on flow chemistry or robotic systems, enable the rapid generation of large libraries of related compounds with systematic variations in their structure. merckmillipore.comresearchgate.netnih.gov
These platforms can be programmed to perform a wide range of chemical reactions, purification, and analysis with minimal human intervention, dramatically increasing the efficiency of library production. researchgate.netyoutube.com For example, an automated synthesizer could be used to couple a variety of substituted anilines with the (3-methyl-1,2,4-oxadiazol-5-yl)methyl moiety, or to introduce different substituents at the methyl position of the oxadiazole ring.
Once a library of compounds is synthesized, high-throughput screening (HTS) can be employed to rapidly evaluate their biological activity against a panel of targets. nih.gov This combination of automated synthesis and HTS allows for the efficient exploration of structure-activity relationships and the rapid identification of lead compounds for further development, significantly shortening the drug discovery cycle. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogs with similar oxadiazole scaffolds are prepared by reacting aniline derivatives with pre-formed 3-methyl-1,2,4-oxadiazole intermediates under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . Reaction optimization may involve adjusting stoichiometry, temperature (e.g., 80–100°C), and catalysts (e.g., K₂CO₃). Purification often employs column chromatography (silica gel, eluent: 10% MeOH/DCM) or recrystallization, with Rf values (e.g., 0.45 in 10% MeOH/DCM) used to monitor progress . Challenges include minimizing side reactions (e.g., oxadiazole ring degradation) and ensuring high purity (>95%) via HPLC or NMR validation.
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For small molecules, data collection at low temperature (e.g., 100 K) improves resolution. Twinning or low-resolution data may require iterative refinement cycles .
- Spectroscopy : Confirm the oxadiazole ring via IR (C=N stretch ~1600 cm⁻¹) and ¹H/¹³C NMR (e.g., methyl group at δ ~2.5 ppm, aniline protons at δ ~6.8–7.2 ppm). Discrepancies between experimental and calculated spectra should be addressed by re-examining solvent effects or tautomeric forms .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation. Key precautions include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin Irritant Category 2, Eye Irritant 2A) .
- Ventilation : Use fume hoods to limit inhalation (Specific Target Organ Toxicity, Respiratory System, Category 3) .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?
- Methodological Answer :
- Analog Synthesis : Modify the aniline moiety or oxadiazole substituents (e.g., 3-trifluoromethyl or pyridinyl groups) to enhance bioactivity. For example, antimalarial activity was observed in analogs where the oxadiazole was linked to a benzimidazole scaffold .
- Biological Assays : Test analogs against target pathogens (e.g., Plasmodium falciparum for antimalarial activity) using IC₅₀ determination. Cross-validate results with cytotoxicity assays on mammalian cell lines .
- Data Interpretation : Use statistical tools (e.g., PCA or cluster analysis) to correlate structural features (e.g., logP, H-bond acceptors) with activity .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer :
- Case Example : If NMR suggests a planar conformation but X-ray shows torsional strain, re-examine sample purity or consider dynamic effects (e.g., fluxionality in solution).
- Validation : Perform DFT calculations (e.g., Gaussian) to compare theoretical and experimental geometries. SHELXL refinement with Hirshfeld surface analysis can identify crystallographic packing effects .
Q. What computational strategies are effective for predicting reactivity or binding modes?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., Plasmodium enzymes). Focus on oxadiazole’s electron-deficient ring for π-π stacking or H-bonding .
- QSAR : Develop models using descriptors like molar refractivity or topological polar surface area. Validate with leave-one-out cross-validation .
Q. How does the compound’s stability vary under different experimental conditions?
- Methodological Answer :
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures (e.g., >200°C based on analogs) .
- pH Sensitivity : Test solubility and degradation in buffers (pH 1–13) via UV-Vis or LC-MS. Oxadiazoles are generally stable in neutral conditions but hydrolyze under strong acids/bases .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer :
- Crystallization Issues : Poor crystal growth due to flexible methylaniline linkage. Use vapor diffusion (e.g., ether into DCM solution) or co-crystallization with carboxylic acids.
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. High-resolution data (≤1.0 Å) improves anisotropic displacement parameter accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
